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molecular formula C13H16N2 B8454444 1-Isopropyl-5-aminomethylisoquinoline

1-Isopropyl-5-aminomethylisoquinoline

Cat. No. B8454444
M. Wt: 200.28 g/mol
InChI Key: IWVIXRFGOUMTTP-UHFFFAOYSA-N
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Patent
US04337256

Procedure details

Twenty grams of 1-isopropyl-5-dichloroacetylaminomethylisoquinoline was dissolved in 100 ml of conc. hydrochloric acid. The solution was heated with stirring for 1 hour. The reaction mixture was concentrated, made weakly alkaline with an aqueous solution of sodium hydroxide, and extracted with benzene to afford 8.7 g of 1-isopropyl-5-aminomethylisoquinoline as an oil.
Name
1-isopropyl-5-dichloroacetylaminomethylisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:13]2[C:8](=[C:9]([CH2:14][NH:15]C(=O)C(Cl)Cl)[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2]>Cl>[CH:1]([C:4]1[C:13]2[C:8](=[C:9]([CH2:14][NH2:15])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
1-isopropyl-5-dichloroacetylaminomethylisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NC=CC2=C(C=CC=C12)CNC(C(Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=NC=CC2=C(C=CC=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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